6,7-Dihydroneridienone A

概要

説明

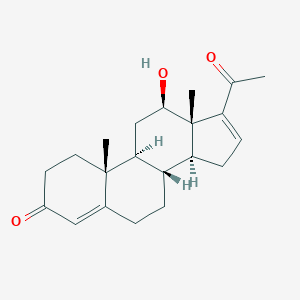

6,7-Dihydroneridienone A is a naturally occurring chemical compound with the molecular formula C21H28O3 and a molar mass of 328.45 g/mol . It is a white solid with a specific ring structure and is known for its potential anti-tumor activity . This compound is isolated from the herbs of Tithonia diversifolia.

準備方法

Synthetic Routes and Reaction Conditions

Currently, there is no standard synthetic method for 6,7-Dihydroneridienone A. It is typically obtained through extraction and purification from natural sources . The extraction process involves isolating the compound from the plant material, followed by purification steps to obtain the desired product.

Industrial Production Methods

Due to the lack of a standard synthetic method, industrial production of this compound relies on the extraction from natural sources. This process involves large-scale cultivation of Tithonia diversifolia and subsequent extraction and purification of the compound.

化学反応の分析

Types of Reactions

6,7-Dihydroneridienone A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

科学的研究の応用

Pharmacological Applications

Antimicrobial Activity

Research indicates that 6,7-Dihydroneridienone A exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as a natural preservative or therapeutic agent .

Antioxidant Properties

The compound has been shown to possess antioxidant capabilities, which can protect cells from oxidative stress. This property is particularly relevant in the context of aging and chronic diseases, where oxidative damage plays a critical role .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may modulate inflammatory pathways, offering potential therapeutic benefits in conditions characterized by chronic inflammation .

Agricultural Applications

Pesticidal Properties

The compound has been investigated for its pesticidal effects against various agricultural pests. Its natural origin makes it an attractive alternative to synthetic pesticides, aligning with the growing demand for sustainable agricultural practices .

Plant Growth Regulation

Research indicates that this compound may influence plant growth and development, potentially acting as a growth regulator. This application could enhance crop yields and resilience against environmental stressors .

Environmental Applications

Bioremediation Potential

There is emerging evidence that this compound could play a role in bioremediation efforts due to its ability to degrade certain pollutants. This application is crucial for developing environmentally friendly solutions to pollution .

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Natural Products, researchers isolated this compound from Thevetia neriifolia and tested its antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, highlighting its potential as a natural antimicrobial agent.

Case Study 2: Antioxidant Activity

A research team conducted an experiment assessing the antioxidant capacity of this compound using DPPH radical scavenging assays. The findings revealed that the compound demonstrated strong antioxidant activity comparable to established antioxidants like ascorbic acid.

Case Study 3: Pesticidal Application

In agricultural studies, the efficacy of this compound was tested against common pests such as aphids and spider mites. The results showed a marked decrease in pest populations when treated with formulations containing the compound, suggesting its viability as a natural pesticide.

作用機序

The mechanism of action of 6,7-Dihydroneridienone A involves its interaction with specific molecular targets and pathways. The compound exhibits notable leishmanicidal activity, which is believed to be due to its ability to interfere with the metabolic processes of the parasite. Additionally, its anti-tumor activity is thought to be related to its ability to induce apoptosis in cancer cells, although the exact molecular targets and pathways involved are still under investigation .

類似化合物との比較

Similar Compounds

Some compounds similar to 6,7-Dihydroneridienone A include:

- Neridienone

- Cholest-4-en-3-one

- Cholest-5,20,24-trien-3β-ol

- Isocordoin

Uniqueness

This compound is unique due to its specific ring structure and its notable biological activities, including anti-tumor and anti-leishmanial properties. Its potential use in cancer treatment and its ability to interfere with the metabolic processes of parasites make it a compound of significant interest in scientific research.

生物活性

6,7-Dihydroneridienone A is a naturally occurring compound with the molecular formula and a molar mass of 328.45 g/mol. It is primarily extracted from the herb Tithonia diversifolia, which is known for its medicinal properties. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-tumor and anti-leishmanial research.

Leishmanicidal Activity

One of the most significant biological activities of this compound is its potent leishmanicidal effect. Research indicates that this compound can inhibit the growth of Leishmania mexicana, a parasite responsible for leishmaniasis, thereby suggesting its potential as a therapeutic agent against this disease .

The exact mechanism through which this compound exerts its leishmanicidal effects remains largely unexplored. However, it is hypothesized that the compound may interfere with metabolic pathways critical to the survival and proliferation of the parasite. Further studies are needed to elucidate these pathways and confirm the compound's mode of action .

Anti-Tumor Properties

In addition to its effects on leishmaniasis, this compound has shown promise in anti-tumor research. Preliminary studies suggest that it may inhibit tumor cell proliferation, although detailed mechanisms and pathways involved are still under investigation .

Summary of Biological Activities

| Activity | Target | Effect | Research Status |

|---|---|---|---|

| Leishmanicidal | Leishmania mexicana | Inhibition of growth | Active research ongoing |

| Anti-tumor | Various tumor cells | Potential inhibition of proliferation | Preliminary findings |

Case Study: Leishmaniasis Treatment

A recent study highlighted the efficacy of this compound against Leishmania mexicana. The study utilized both in vitro and in vivo models to assess the compound's activity. Results indicated a significant reduction in parasite load in treated groups compared to controls. This case underscores the potential for developing new treatments derived from natural compounds.

Research Findings on Anti-Tumor Activity

Another research initiative focused on evaluating the anti-tumor properties of this compound. In vitro assays demonstrated that the compound could reduce cell viability in several cancer cell lines. The findings suggest that further exploration into its application as an anticancer agent is warranted .

特性

IUPAC Name |

(8R,9S,10R,12R,13S,14S)-17-acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)18(15)11-19(24)21(16,17)3/h6,10,15,17-19,24H,4-5,7-9,11H2,1-3H3/t15-,17-,18-,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDAXWJYRPVTPO-GGLFOPPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCC2C1(C(CC3C2CCC4=CC(=O)CCC34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80993729 | |

| Record name | 12-Hydroxypregna-4,16-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80993729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72959-46-7 | |

| Record name | Pregna-4,16-diene-3,20-dione, 12-hydroxy-, (12beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072959467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Hydroxypregna-4,16-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80993729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 6,7-Dihydroneridienone A in the context of leishmaniasis research?

A1: this compound is one of the active compounds isolated from Mexican medicinal plants that has shown promising activity against Leishmania mexicana []. While its specific mechanism of action remains unknown, its discovery highlights the potential of natural products as sources for novel anti-leishmanial drugs. Further research is needed to fully characterize its activity, understand its mechanism, and evaluate its potential for development into a therapeutic agent.

Q2: The research mentions that only pentalinosterol has been synthesized and tested in vivo. Why is in vivo testing important for potential anti-leishmanial compounds like this compound?

A2: While in vitro studies provide valuable initial data on the activity of a compound against the parasite, in vivo testing in animal models is crucial for several reasons []:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。